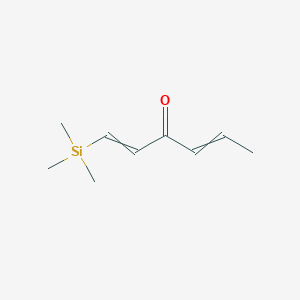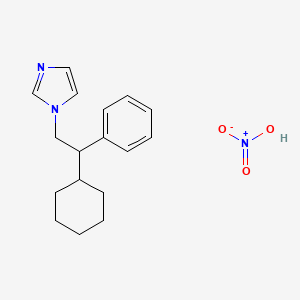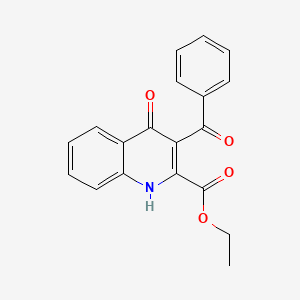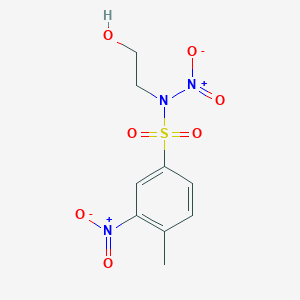
Benzenesulfonamide, N-(2-hydroxyethyl)-4-methyl-N,3-dinitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenesulfonamide, N-(2-hydroxyethyl)-4-methyl-N,3-dinitro- is a complex organic compound with the molecular formula C8H11NO3S
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2-hydroxyethyl)-4-methyl-N,3-dinitro- typically involves the reaction of benzenesulfonyl chloride with an appropriate amine, followed by nitration and alkylation reactions. The general synthetic route can be summarized as follows:
Formation of Benzenesulfonamide: Benzenesulfonyl chloride reacts with an amine (e.g., 2-hydroxyethylamine) in the presence of a base such as pyridine to form benzenesulfonamide.
Nitration: The benzenesulfonamide undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions on the benzene ring.
Alkylation: The nitrated benzenesulfonamide is then subjected to alkylation using an appropriate alkylating agent to introduce the desired alkyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Benzenesulfonamide, N-(2-hydroxyethyl)-4-methyl-N,3-dinitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzene ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
科学研究应用
Benzenesulfonamide, N-(2-hydroxyethyl)-4-methyl-N,3-dinitro- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of dyes, photochemicals, and disinfectants.
作用机制
The mechanism of action of Benzenesulfonamide, N-(2-hydroxyethyl)-4-methyl-N,3-dinitro- involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, inhibiting its activity by forming coordination bonds with the zinc ion in the enzyme’s active site. This inhibition can lead to various physiological effects, depending on the role of the enzyme in the body.
相似化合物的比较
Similar Compounds
Benzenesulfonamide: The parent compound, lacking the additional functional groups present in Benzenesulfonamide, N-(2-hydroxyethyl)-4-methyl-N,3-dinitro-.
N-(2-hydroxyethyl)benzenesulfonamide: Similar structure but without the nitro groups.
4-methylbenzenesulfonamide: Lacks the hydroxyethyl and nitro groups.
Uniqueness
Benzenesulfonamide, N-(2-hydroxyethyl)-4-methyl-N,3-dinitro- is unique due to the presence of both hydroxyethyl and nitro groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
60680-89-9 |
|---|---|
分子式 |
C9H11N3O7S |
分子量 |
305.27 g/mol |
IUPAC 名称 |
N-(2-hydroxyethyl)-4-methyl-N,3-dinitrobenzenesulfonamide |
InChI |
InChI=1S/C9H11N3O7S/c1-7-2-3-8(6-9(7)11(14)15)20(18,19)10(4-5-13)12(16)17/h2-3,6,13H,4-5H2,1H3 |
InChI 键 |
RTMFXVPOHPBPCI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(CCO)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


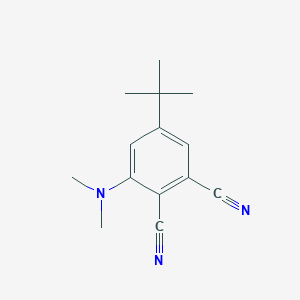
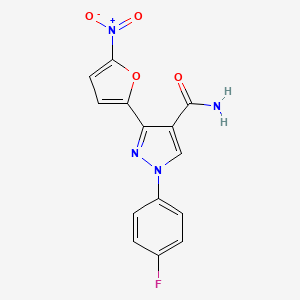

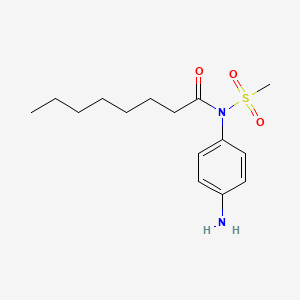
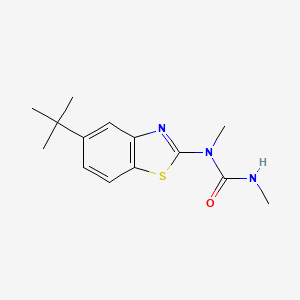

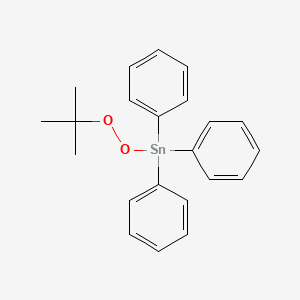

![5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14595573.png)
